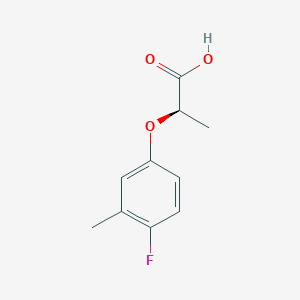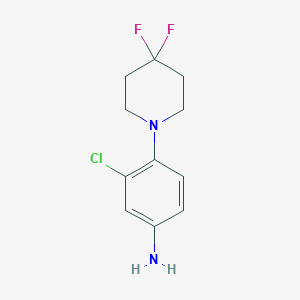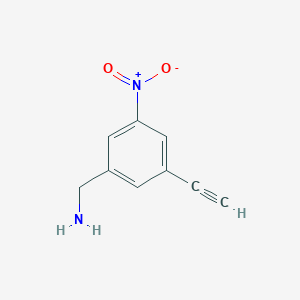
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxypropanoic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-fluoro-3-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-fluoro-3-methylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of (2R)-2-(4-fluoro-3-methylphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoic acids.
科学研究应用
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.
相似化合物的比较
Similar Compounds
(4-fluoro-3-methoxyphenyl)boronic acid: Shares the fluorine and phenyl ring but differs in the functional groups attached.
(4-fluoro-3-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
WLYDUAXSTDYQCR-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)O[C@H](C)C(=O)O)F |
规范 SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)




![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)
![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)
![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)



